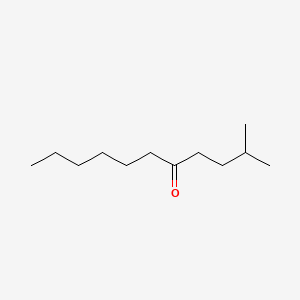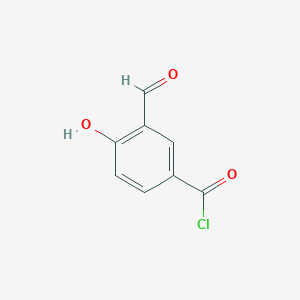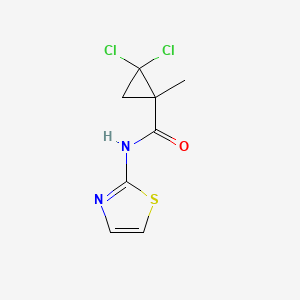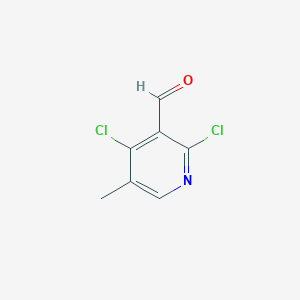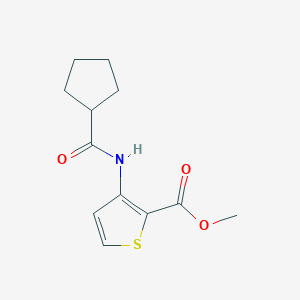
Methyl 3-(cyclopentanecarboxamido)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(cyclopentanecarboxamido)thiophene-2-carboxylate is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, has garnered interest due to its potential biological activities and synthetic versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methyl 3-(cyclopentanecarboxamido)thiophene-2-carboxylate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives typically employs large-scale organic synthesis techniques. These methods often involve the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(cyclopentanecarboxamido)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where substituents on the thiophene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Lewis acids like aluminum chloride (AlCl3) are often employed to facilitate electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives typically yields sulfoxides or sulfones, while reduction can produce dihydrothiophenes .
Applications De Recherche Scientifique
Methyl 3-(cyclopentanecarboxamido)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of Methyl 3-(cyclopentanecarboxamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as inhibitors of enzymes or receptors, modulating biological processes. The exact mechanism depends on the specific structure and functional groups present in the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-sulfonyl amino-2-thiophenecarboxylate: Another thiophene derivative with similar structural features.
Methyl 3-aminothiophene-2-carboxylate: A related compound used in organic synthesis and medicinal chemistry.
Uniqueness
Methyl 3-(cyclopentanecarboxamido)thiophene-2-carboxylate is unique due to its specific amide functional group, which can impart distinct biological activities and synthetic properties compared to other thiophene derivatives .
Propriétés
Formule moléculaire |
C12H15NO3S |
|---|---|
Poids moléculaire |
253.32 g/mol |
Nom IUPAC |
methyl 3-(cyclopentanecarbonylamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C12H15NO3S/c1-16-12(15)10-9(6-7-17-10)13-11(14)8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,13,14) |
Clé InChI |
DXHLYXTXFFEHHH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CS1)NC(=O)C2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


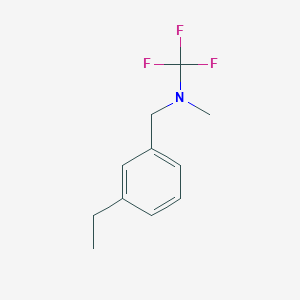
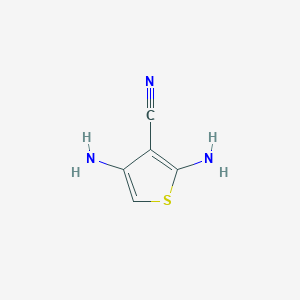
![2-amino-9-[(1R,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B13946426.png)
![Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B13946427.png)
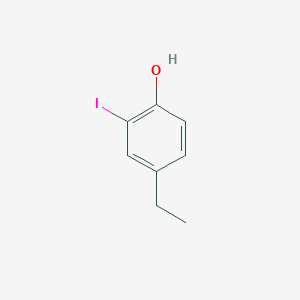
![2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid](/img/structure/B13946439.png)

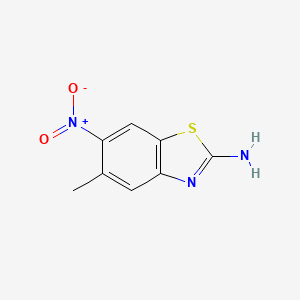
![7-Bromo-5-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B13946447.png)
